7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine

Halogen-metal exchange Cross-coupling Organometallic chemistry

7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 120633-31-0) is a nitrogen-containing fused heterocyclic scaffold comprising a triazole ring annulated to a pyrimidine core, with a single bromine atom at the 7-position of the pyrimidine ring. This compound belongs to the broader class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are recognized for their utility in both agrochemical and medicinal chemistry applications.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
Cat. No. B11899519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=C(N2C(=NC=N2)N=C1)Br
InChIInChI=1S/C5H3BrN4/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H
InChIKeyYYFXONURLHBXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine Procurement Specifications and Core Characteristics


7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 120633-31-0) is a nitrogen-containing fused heterocyclic scaffold comprising a triazole ring annulated to a pyrimidine core, with a single bromine atom at the 7-position of the pyrimidine ring . This compound belongs to the broader class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are recognized for their utility in both agrochemical and medicinal chemistry applications [1]. As a halogenated heteroaromatic building block, the 7-bromo derivative serves as a versatile intermediate for further functionalization, enabling the introduction of diverse substituents at the 7-position through cross-coupling or nucleophilic aromatic substitution reactions .

Why 7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Substituted by Other Triazolopyrimidine Analogs


Although several halogenated [1,2,4]triazolo[1,5-a]pyrimidine regioisomers and analogs (e.g., 6-bromo, 7-chloro, or 5,7-dichloro derivatives) exist, their distinct substitution patterns confer profoundly different reactivity profiles, physicochemical properties, and biological activities . The 7-bromo regioisomer is uniquely positioned for selective functionalization via halogen-metal exchange or Suzuki-Miyaura cross-coupling, whereas the 6-bromo isomer predominantly undergoes elimination-addition pathways under similar conditions [1]. Furthermore, the bromine atom at C7 enhances electrophilicity compared to the 7-chloro analog, enabling milder reaction conditions for nucleophilic substitution . These structural nuances directly impact the efficiency of downstream synthetic routes and the pharmacological properties of final derivatives, making the 7-bromo compound a non-interchangeable building block for target-oriented synthesis.

Quantitative Evidence for 7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine: Comparative Reactivity and Biological Activity Data


Halogen-Metal Exchange Reactivity: 7-Bromo vs. 7-Chloro and 7-Iodo Analogs

The 7-bromo derivative enables efficient halogen-metal exchange for the synthesis of 7-carboxyl- and 7-amido-triazolopyrimidines, a transformation that is less facile or requires harsher conditions with the 7-chloro analog due to the lower reactivity of the C-Cl bond toward oxidative addition [1]. While the 7-iodo analog would theoretically be more reactive, its practical utility is limited by lower stability and higher cost. The 7-bromo compound represents the optimal balance of reactivity, stability, and synthetic accessibility for this transformation [1].

Halogen-metal exchange Cross-coupling Organometallic chemistry

Suzuki-Miyaura Cross-Coupling: 7-Bromo vs. 6-Bromo Regioisomers

The 7-bromo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes regioselective Suzuki-Miyaura cross-coupling at the 7-position, whereas the 6-bromo isomer reacts via an eliminative aromatization pathway, limiting its utility for direct 6-arylation [1]. In the 6-bromo derivative, addition of aryl magnesium bromide to C7, followed by elimination, leads to 7-aryl-substituted products, effectively preventing functionalization at the 6-position [1]. This divergent reactivity profile dictates the choice of bromo regioisomer for targeted C-C bond formation.

Suzuki-Miyaura coupling Regioselectivity C-C bond formation

Antiproliferative Activity of 7-Bromo-Derived Triazolopyrimidines: Class-Level Potency Data

While direct biological activity data for the parent 7-bromo compound is scarce, derivatives synthesized from this scaffold demonstrate potent antiproliferative effects. For example, compound 12b, a triazolopyrimidine derivative accessible via functionalization of a halogenated precursor, exhibits multikinase inhibition with IC50 values of 2.19 μM (EGFR), 2.95 μM (VEGFR2), 3.49 μM (TrkA), and 9.31 μM (CDK2) [1]. This compound also displayed broad-spectrum antiproliferative activity across the NCI-60 panel with a mean GI50 of 10.63 μM [1]. In a separate study, compound 19, a 7-substituted triazolopyrimidine, showed IC50 values of 12.3 μM (Bel-7402) and 6.1 μM (HT-1080) [2]. These data underscore the potential of 7-substituted triazolopyrimidines as kinase-targeted anticancer agents, providing a strong rationale for procuring the 7-bromo intermediate to access this chemical space.

Antiproliferative Cancer cell lines Kinase inhibition

Antibacterial Activity of Triazolopyrimidine Derivatives: Benchmarking Against Ciprofloxacin

Triazolopyrimidine derivatives synthesized from halogenated precursors exhibit potent antibacterial activity, including inhibition of DNA gyrase. Compound 9a, a triazolopyrimidine derivative, demonstrated an IC50 of 0.68 μM against DNA gyrase, outperforming the clinical antibiotic ciprofloxacin (IC50 = 0.85 μM) [1]. This suggests that the triazolopyrimidine scaffold, accessible via the 7-bromo intermediate, can yield antibacterial agents with activity comparable to or exceeding that of established fluoroquinolones. Additionally, a series of 6-fluoroaryl-[1,2,4]triazolo[1,5-a]pyrimidines, prepared via Suzuki coupling from 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine, showed activity against Mycobacterium tuberculosis H37Rv and Neisseria gonorrhoeae [2], further validating the antibacterial potential of this chemical class.

Antibacterial DNA gyrase Mycobacterium tuberculosis

Patent Coverage: 7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine as a Key Intermediate for Kinase Inhibitors and PDE2 Modulators

The [1,2,4]triazolo[1,5-a]pyrimidin-7-yl scaffold is extensively claimed in patent literature for diverse therapeutic applications. Patents explicitly disclose substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as phosphodiesterase 2 (PDE2) inhibitors for neurological disorders [1] and as adenosine receptor (A1/A2a) antagonists for cancer immunotherapy [2]. Additionally, triazolopyrimidine derivatives are claimed as multikinase inhibitors targeting EGFR, VEGFR2, TrkA, and CDK2 for cancer treatment [3]. The 7-bromo intermediate is the essential precursor for synthesizing these patented 7-substituted analogs, as it provides the requisite halogen handle for late-stage diversification. The breadth of patent activity across multiple therapeutic areas (oncology, neurology, inflammation) underscores the commercial and scientific relevance of this specific building block.

Patents Kinase inhibitors PDE2 inhibitors Intellectual property

Optimal Application Scenarios for 7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine Based on Evidence


Synthesis of 7-Substituted Triazolopyrimidine Libraries for Kinase-Targeted Anticancer Drug Discovery

The 7-bromo intermediate is ideally suited for generating focused libraries of 7-aryl, 7-heteroaryl, and 7-amino triazolopyrimidines via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. The resulting derivatives can be screened against a panel of kinases (e.g., EGFR, VEGFR2, TrkA, CDK2) where sub-micromolar to low micromolar IC50 values have been documented for closely related analogs [1]. This approach enables rapid SAR exploration and identification of potent, selective kinase inhibitors.

Development of Novel Antibacterial Agents Targeting DNA Gyrase

Researchers pursuing new antibacterial agents, particularly those aiming to overcome fluoroquinolone resistance, can utilize the 7-bromo scaffold to synthesize triazolopyrimidine derivatives with DNA gyrase inhibitory activity. As demonstrated by derivative 9a (IC50 = 0.68 μM vs. ciprofloxacin's 0.85 μM), this chemical class can achieve potency comparable to or exceeding that of clinical antibiotics [2]. The 7-bromo handle allows for systematic optimization of antibacterial potency and spectrum.

Preparation of PDE2 Inhibitors for CNS Disorder Research

The 7-bromo-[1,2,4]triazolo[1,5-a]pyrimidine is a critical precursor for synthesizing substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds claimed as phosphodiesterase 2 (PDE2) inhibitors [3]. These molecules are under investigation for treating neurological and psychiatric disorders, including dementia and cognitive impairment. The 7-bromo intermediate enables late-stage diversification to optimize brain penetration and target engagement.

Agrochemical Lead Optimization: Synthesis of Herbicidal and Fungicidal Triazolopyrimidines

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is the foundation of commercial herbicides (e.g., flumetsulam, metosulam) and fungicides (e.g., BAS600) [4]. The 7-bromo derivative provides a convenient starting point for synthesizing novel analogs with improved crop selectivity and environmental profiles. Halogen-metal exchange or cross-coupling at the 7-position allows for the introduction of diverse agrochemically relevant substituents, facilitating the discovery of next-generation crop protection agents.

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